2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Its structure features a pyrimidine ring fused to an indole core, substituted at position 3 with an ethyl group and at position 2 with a (3-chlorophenyl)methylsulfanyl moiety. The chlorine atom on the benzyl group introduces electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets. While direct biological data for this compound are absent in the provided evidence, structural analogs suggest that such derivatives are explored for their interaction with enzymes or receptors, particularly in medicinal chemistry contexts .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-23-18(24)17-16(14-8-3-4-9-15(14)21-17)22-19(23)25-11-12-6-5-7-13(20)10-12/h3-10,21H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUUXMKYHBFLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines .
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives
Key Observations:
Substituent Electronic Effects :
- Chlorine substituents (e.g., in the target compound and ) increase lipophilicity and may enhance target binding via halogen bonding. Methoxy groups (e.g., ) improve solubility but reduce membrane permeability.
- Electron-withdrawing groups (e.g., chlorine) stabilize the molecule’s electronic profile, whereas electron-donating groups (e.g., methyl in ) may reduce reactivity .
Flexible chains (e.g., propylsulfanyl in ) increase rotational freedom, which could affect entropic penalties during target interactions.
Polarity and Solubility: Polar groups such as furan-carboxylate () or morpholine () enhance water solubility, critical for bioavailability.
Biological Implications :
- Pyrimidoindole derivatives with aryl substitutions (e.g., phenyl in , chlorophenyl in ) are often explored as kinase inhibitors or antimicrobial agents due to their planar, aromatic scaffolds.
- The absence of direct biological data in the evidence underscores the need for further experimental validation of these hypotheses.
Biological Activity
2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by a chlorophenyl group and a sulfanyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be represented as follows:
Key Features:
- Indole Derivative : This compound belongs to the class of indoles, which are known for various pharmacological properties.
- Functional Groups : The presence of the sulfanyl group enhances its reactivity and potential biological interactions.
Pharmacological Properties
Research indicates that 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibits several biological activities:
- Serotonin Receptor Modulation : The compound has been identified as an agonist at serotonin receptors (specifically 5-HT2C), suggesting potential applications in mood regulation and appetite control.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis.
- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of this compound against various pathogens, although further studies are needed to quantify these effects.
The mechanism through which 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one exerts its biological effects involves:
- Binding to Receptors : Interaction with serotonin receptors may lead to downstream effects on neurotransmitter release and modulation of mood-related pathways.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling, thereby affecting tumor growth and survival.
Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated serotonin receptor agonism leading to mood modulation effects. |
| Study 2 | Showed significant anticancer activity in vitro against multiple cancer cell lines. |
| Study 3 | Reported antimicrobial effects against selected bacterial strains. |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one on human breast cancer cells (MCF-7), researchers found that treatment with the compound resulted in a dose-dependent reduction in cell viability. The study suggested that the compound induces apoptosis through activation of caspase pathways.
Case Study 2: Serotonin Receptor Interaction
A pharmacological evaluation demonstrated that the compound acts as a selective agonist for the 5-HT2C receptor. In behavioral models using rodents, administration led to increased locomotor activity and reduced food intake, indicating potential for appetite suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
